molecular formula C16H12ClNOS B1393872 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160264-89-0

2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1393872
M. Wt: 301.8 g/mol
InChI Key: MBXSSBGCMOHIRL-UHFFFAOYSA-N
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Description

“2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound used in proteomics research . It has a molecular formula of C16H12ClNOS and a molecular weight of 301.80 .


Molecular Structure Analysis

The molecular structure of “2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride” consists of a quinoline ring attached to a thiophene ring via a carbonyl chloride group . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride” include its molecular formula (C16H12ClNOS) and molecular weight (301.80) . Other specific properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Photovoltaic Properties

The quinoline derivative, specifically 4H-pyrano[3,2-c]quinoline derivatives, has been applied in the field of photovoltaics. Studies have shown that films of these derivatives exhibit significant photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. The electrical properties of heterojunction diodes made from these compounds demonstrate rectification behavior and sensitivity to illumination, suggesting their potential in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Another aspect of research on quinoline derivatives like 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride focuses on their structural and optical properties. These compounds have been studied for their polycrystalline nature and the effects of thermal deposition on their structural integrity. The absorption parameters, molar extinction coefficient, oscillator strength, and dipole strength of these thin films have been explored, providing insight into their potential applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research has also been conducted on the synthesis and characterization of new heterocyclic compounds containing the thienylbenzo[h]quinoline moiety, a structure related to 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride. These studies have led to the development of various compounds with potential applications in medicinal chemistry and materials science (Al-Taifi, Abbady, & Bakhite, 2016).

Application in Nucleophilic Addition Reactions

Another significant area of research is the application of these compounds in nucleophilic addition reactions. Studies have shown that ynamides can be added to acyl chlorides and N-heterocycles activated with ethyl chloroformate, using compounds related to 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride. This process is important for the formation of various organic compounds, indicating the versatility of quinoline derivatives in organic synthesis (Zhang, Cook, Liu, & Wolf, 2014).

Safety And Hazards

“2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride” is classified as an irritant . Proper safety measures should be taken when handling this compound to avoid exposure.

Future Directions

The future directions for “2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride” could involve its use in proteomics research, as indicated by Santa Cruz Biotechnology . Further studies could explore its potential applications in other areas of research.

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c1-2-10-7-8-15(20-10)14-9-12(16(17)19)11-5-3-4-6-13(11)18-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSSBGCMOHIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230529
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160264-89-0
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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